molecular formula C26H34N8O B560418 Lerociclib CAS No. 1628256-23-4

Lerociclib

Numéro de catalogue B560418
Numéro CAS: 1628256-23-4
Poids moléculaire: 474.613
Clé InChI: YPJRHEKCFKOVRT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lerociclib, also known as GB491, is a highly selective oral CDK4/6 inhibitor used for the treatment of breast cancer . It was introduced by G1 Therapeutics and is currently being used in various parts of Asia .


Synthesis Analysis

The synthesis of Lerociclib involves the inhibition of cyclin-dependent kinases (CDK) 4/6 . The CDK4/6 complex acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase . Its deregulation or overexpression induces abnormal cell proliferation and cancer development .


Molecular Structure Analysis

The molecular formula of Lerociclib is C26H34N8O . Its InChI Key is YPJRHEKCFKOVRT-UHFFFAOYSA-N . The structure can be viewed in the IUPHAR/BPS Guide to PHARMACOLOGY.


Chemical Reactions Analysis

Lerociclib, like other CDK4/6 inhibitors, interrupts the proliferation of malignant cells by inhibiting the progression through the cell cycle . This is achieved by inhibiting two proteins called cyclin-dependent kinase 4 and 6 (CDK4/6) .


Physical And Chemical Properties Analysis

Lerociclib has a molecular weight of 474.613 . It has 8 hydrogen bond acceptors, 2 hydrogen bond donors, 4 rotatable bonds, and a topological polar surface area of 91.21 .

Applications De Recherche Scientifique

Application in HR+, HER2- Advanced Breast Cancer

Specific Scientific Field

This application falls under the field of Oncology , specifically the treatment of Hormone Receptor-positive (HR+), Human Epidermal Growth Factor Receptor 2-negative (HER2-) Advanced Breast Cancer .

Summary of the Application

Lerociclib is being evaluated as a potential treatment for HR+, HER2- advanced breast cancer. It is an oral CDK4/6 inhibitor that is used in combination with fulvestrant, an endocrine therapy .

Methods of Application or Experimental Procedures

In the Phase 2 trial, Lerociclib was administered in combination with fulvestrant to patients with ER+, HER2- breast cancer. The trial followed a 3+3 design for dose escalation, with lerociclib doses ranging from 200 mg to 850 mg once daily (QD) and 100 mg to 425 mg twice daily (BID) administered continuously .

Results or Outcomes

Preliminary results from the study showed that continuous dosing of lerociclib with fulvestrant was generally well tolerated and showed early evidence of antitumor activity. The study is ongoing to confirm the optimal dose for future trials .

Application in EGFRm Non-Small Cell Lung Cancer

Specific Scientific Field

This application is also in the field of Oncology , specifically for the treatment of Epidermal Growth Factor Receptor mutated (EGFRm) Non-Small Cell Lung Cancer (NSCLC) .

Summary of the Application

Lerociclib is being evaluated in combination with osimertinib, a third-generation EGFR-TKI, for the treatment of EGFRm NSCLC .

Methods of Application or Experimental Procedures

In the Phase 1b/2a study, Lerociclib was administered daily without a drug holiday in combination with 80 mg osimertinib until disease progression .

Results or Outcomes

The study showed that lerociclib synergizes with TKIs targeting EGFR and enhances the efficacy of osimertinib in PDX models harboring EGFR mutations .

Application in Castration-Resistant Prostate Cancer

Specific Scientific Field

This application is in the field of Oncology , specifically for the treatment of Castration-Resistant Prostate Cancer (CRPC) .

Summary of the Application

Lerociclib is under clinical development for the treatment of CRPC. Prostate cancer often learns how to grow despite the absence of testosterone, making it what’s called “castration-resistant.” The average lifespan of a patient after a diagnosis of metastatic castration-resistant prostate cancer is two to three years .

Results or Outcomes

The results of this study are not yet available as the drug is still in the early stages of clinical trials .

Application in Endometrial Cancer

Specific Scientific Field

This application is in the field of Gynecologic Oncology , specifically for the treatment of Endometrial Cancer .

Summary of the Application

Endometrial cancer, specifically endometrioid cancer, is a hormone-sensitive disease. While single-agent hormonal therapies have demonstrated clinical benefit, resistance to these agents often leads to the use of chemotherapy . Emerging evidence suggests that hormonal therapy in combination with other targeted treatments, such as CDK4/6 inhibitors like Lerociclib, is well tolerated and effective in select patient populations .

Methods of Application or Experimental Procedures

The methods of application or experimental procedures for Lerociclib in the treatment of endometrial cancer are not yet available as this is an emerging field of study .

Results or Outcomes

Application in Estrogen-Receptor Positive, Hormone Receptor Positive/Human Epidermal Growth Factor Receptor 2 Negative (HR+/HER2-) Metastatic Breast Cancer

Specific Scientific Field

This application is in the field of Oncology , specifically for the treatment of Estrogen-Receptor Positive, Hormone Receptor Positive/Human Epidermal Growth Factor Receptor 2 Negative (HR+/HER2-) Metastatic Breast Cancer .

Summary of the Application

Lerociclib is under development for the treatment of HR+/HER2- metastatic breast cancer. The drug candidate is administered through the oral route .

Methods of Application or Experimental Procedures

Lerociclib is currently being evaluated in a Phase 1/2 clinical trial in combination with fulvestrant for patients with ER+, HER2- breast cancer .

Results or Outcomes

Application in Non-Small Cell Lung Cancer (NSCLC)

Specific Scientific Field

This application is in the field of Oncology , specifically for the treatment of Non-Small Cell Lung Cancer (NSCLC) .

Summary of the Application

Lerociclib is under development for the treatment of NSCLC. The drug candidate is administered through the oral route .

Methods of Application or Experimental Procedures

Lerociclib is currently being evaluated in a Phase 1/2 clinical trial in combination with osimertinib in epidermal growth factor receptor mutated (EGFRm) NSCLC .

Safety And Hazards

Lerociclib may be harmful if swallowed . It may cause damage to organs through prolonged or repeated exposure . It is recommended to wear protective gloves, eye protection, and impervious clothing when handling Lerociclib .

Orientations Futures

Research is ongoing into the novel CDK4/6 inhibitors like Lerociclib . It is being studied in combination with other targeted therapies or chemotherapy in lung and breast cancer . The design and development of effective CDK4/6 inhibitors are increasingly becoming a promising cancer therapy .

Propriétés

IUPAC Name

4-[[5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N8O/c1-18(2)32-10-12-33(13-11-32)20-6-7-22(27-16-20)30-25-28-15-19-14-21-24(35)29-17-26(8-4-3-5-9-26)34(21)23(19)31-25/h6-7,14-16,18H,3-5,8-13,17H2,1-2H3,(H,29,35)(H,27,28,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJRHEKCFKOVRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lerociclib

CAS RN

1628256-23-4
Record name Lerociclib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628256234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lerociclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16218
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LEROCICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBH8AY6ENB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
125
Citations
KJ Andreano, SE Wardell, JG Baker… - Breast cancer research …, 2020 - Springer
Purpose The combination of targeting the CDK4/6 and estrogen receptor (ER) signaling pathways with palbociclib and fulvestrant is a proven therapeutic strategy for the treatment of ER-…
Number of citations: 40 link.springer.com
DM Freed, CR Hall, JC Strum, PJ Roberts - Cancer Research, 2019 - AACR
… - the combination of lerociclib plus osimertinib caused … lerociclib as a backbone therapy for multiple combination regimens in NSCLC. A phase 1b/2 clinical trial evaluating lerociclib …
Number of citations: 3 aacrjournals.org
D Berz, A Spira, SM Gadgeel, IC Anderson… - Annals of …, 2019 - Elsevier
Background Lerociclib (lero) is a potent, selective oral CDK4/6 inhibitor (CDK4/6i). Preclinical and early clinical data have demonstrated that lero is differentiated based on its favorable …
Number of citations: 1 www.sciencedirect.com
JR Julson, SC Horton, CH Quinn, AM Beierle… - Journal of Pediatric …, 2023 - Elsevier
… Another phase II clinical trial with lerociclib is ongoing, evaluating lerociclib in combination … and the interest in lerociclib as an improved agent, in this study, we explore lerociclib as a …
Number of citations: 4 www.sciencedirect.com
I BULAT, M MAGLAKELIDZE, B KRASTEV… - Bone, 2020 - g1therapeutics.com
… • Preliminary results of this study demonstrated continuous dosing of lerociclib with fulvestrant was generally well tolerated and showed early evidence of antitumor activity7 • Here, we …
Number of citations: 1 www.g1therapeutics.com
I Bulat, M Maglakelidze, B Krastev… - Annals of …, 2020 - annalsofoncology.org
… Lerociclib is a potent, selective CDK4/6i that is dosed continuously. Initial data presented at SABCS 2019 indicated that lerociclib+ F had low rates of GI toxicity and Grade 4 neutropenia…
Number of citations: 1 www.annalsofoncology.org
B Xu, Q Zhang, Y Luo, Z Tong, T Sun, C Shan, X Liu… - 2023 - ascopubs.org
… lerociclib and fulvestrant in endocrine-resistant advanced BC. Methods: This is a randomized, double-blind, placebo-controlled phase III study assessing lerociclib … to receive lerociclib (…
Number of citations: 0 ascopubs.org
I Bulat, M Maglakelidze, C Murias, B Krastev, RD Baird… - Cancer Research, 2020 - AACR
… This Phase 1b/2a study assesses lerociclib dose escalation in … Lerociclib is administered daily without a drug holiday. The … (QD or BID) of lerociclib administered with fulvestrant for …
Number of citations: 3 aacrjournals.org
B Krastev, R Rai, I Bulat, M Maglakelidze… - Annals of …, 2020 - annalsofoncology.org
Background Despite significant improvements in progression-free survival for patients (pts) with HR+/HER2-advanced breast cancer (ABC) treated with approved CDK4/6 inhibitors …
Number of citations: 3 www.annalsofoncology.org
S Hutchins, LV Bownes, CH Quinn, JR Julson… - 2022 - ascopubs.org
… We sought to evaluate the effect of lerociclib, a CDK4/6 inhibitor, … Cells were treated with the CDK4/6 inhibitor, lerociclib, at … Results: Lerociclib treatment significantly decreased …
Number of citations: 0 ascopubs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.